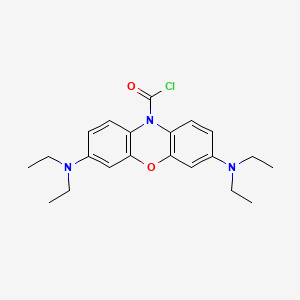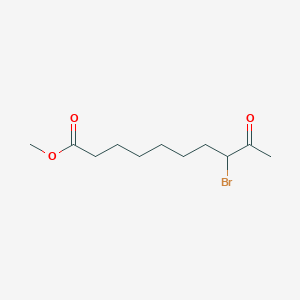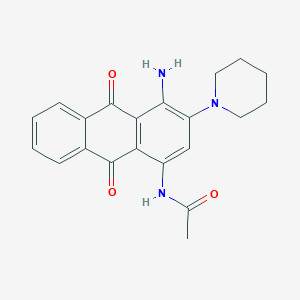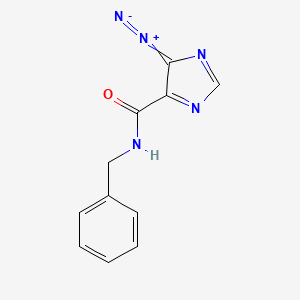
3,7-Bis(diethylamino)-10H-phenoxazine-10-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Bis(diethylamino)-10H-phenoxazine-10-carbonyl chloride is a chemical compound belonging to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy
Métodos De Preparación
The synthesis of 3,7-Bis(diethylamino)-10H-phenoxazine-10-carbonyl chloride involves several steps. One common method includes the reaction of phenoxazine with diethylamine under specific conditions to introduce the diethylamino groups at the 3 and 7 positions. The carbonyl chloride group is then introduced through a subsequent reaction with phosgene or a similar reagent . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing advanced techniques such as crystallization and purification .
Análisis De Reacciones Químicas
3,7-Bis(diethylamino)-10H-phenoxazine-10-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
3,7-Bis(diethylamino)-10H-phenoxazine-10-carbonyl chloride has a wide range of scientific research applications:
Chemistry: It is used as a photoredox catalyst in organic synthesis, aiding in the formation of complex molecules.
Mecanismo De Acción
The mechanism of action of 3,7-Bis(diethylamino)-10H-phenoxazine-10-carbonyl chloride involves its interaction with specific molecular targets and pathways. In biological systems, it can intercalate with DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its anticancer and antimalarial applications . The compound’s photoredox properties enable it to participate in electron transfer reactions, making it valuable in catalysis and material science .
Comparación Con Compuestos Similares
3,7-Bis(diethylamino)-10H-phenoxazine-10-carbonyl chloride can be compared with other phenoxazine derivatives such as:
Phenoxazine: The parent compound, used primarily as a dye and pigment.
Actinomycin D: A phenoxazine derivative with strong antitumor properties.
Basic Blue 3: Another phenoxazine derivative with antimalarial activity.
What sets this compound apart is its unique combination of diethylamino and carbonyl chloride groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
83531-24-2 |
|---|---|
Fórmula molecular |
C21H26ClN3O2 |
Peso molecular |
387.9 g/mol |
Nombre IUPAC |
3,7-bis(diethylamino)phenoxazine-10-carbonyl chloride |
InChI |
InChI=1S/C21H26ClN3O2/c1-5-23(6-2)15-9-11-17-19(13-15)27-20-14-16(24(7-3)8-4)10-12-18(20)25(17)21(22)26/h9-14H,5-8H2,1-4H3 |
Clave InChI |
IHYXFXBECOCKKQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)N(C3=C(O2)C=C(C=C3)N(CC)CC)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-oxido-phenyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14425061.png)



![Ethyl 2-[1-(butylamino)ethylidene]hexanoate](/img/structure/B14425088.png)




![Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]-](/img/structure/B14425118.png)



